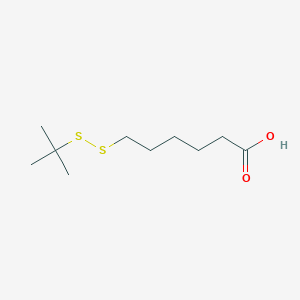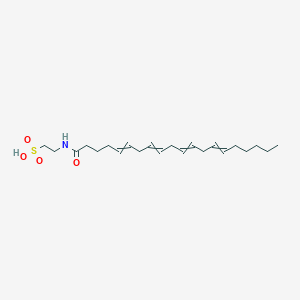![molecular formula C10H18O4Si B14083281 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- CAS No. 102308-33-8](/img/structure/B14083281.png)
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- is a complex organic compound with significant applications in synthetic chemistry. It is known for its role as a diene in Diels-Alder reactions, which are pivotal in the synthesis of various cyclic compounds .
Métodos De Preparación
The synthesis of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- typically involves the reaction of 1,3-butadiene with methoxy and trimethylsilyloxy groups under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: Substitution reactions often involve the replacement of the methoxy or trimethylsilyloxy groups with other functional groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Aplicaciones Científicas De Investigación
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- has several applications in scientific research:
Chemistry: It is widely used in the synthesis of cyclic compounds through Diels-Alder reactions.
Biology: The compound can be used in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Industry: The compound is used in the production of various polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- primarily involves its role as a diene in Diels-Alder reactions. In these reactions, the compound interacts with dienophiles to form cyclic compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the dienophile .
Comparación Con Compuestos Similares
1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- can be compared with other similar compounds such as:
1-Methoxy-1,3-butadiene: Similar in structure but lacks the trimethylsilyloxy group.
2-Phenyl-3-butyn-2-ol: Contains a phenyl group instead of the methoxy and trimethylsilyloxy groups.
2,3-Dimethoxy-1,3-butadiene: Contains two methoxy groups instead of the trimethylsilyloxy group. These compounds have different reactivity and applications, highlighting the uniqueness of 1,3-Butadien-2-ol, 1-methoxy-3-[(trimethylsilyl)oxy]-, 2-acetate, (1Z)- in synthetic chemistry.
Propiedades
Número CAS |
102308-33-8 |
|---|---|
Fórmula molecular |
C10H18O4Si |
Peso molecular |
230.33 g/mol |
Nombre IUPAC |
[(1Z)-1-methoxy-3-trimethylsilyloxybuta-1,3-dien-2-yl] acetate |
InChI |
InChI=1S/C10H18O4Si/c1-8(14-15(4,5)6)10(7-12-3)13-9(2)11/h7H,1H2,2-6H3/b10-7- |
Clave InChI |
ZGXILINNKVAZTI-YFHOEESVSA-N |
SMILES isomérico |
CC(=O)O/C(=C\OC)/C(=C)O[Si](C)(C)C |
SMILES canónico |
CC(=O)OC(=COC)C(=C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3,4-dichlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083205.png)

![2-Cyclopropyl-6-methyl-N-[3-[3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-oxetanyl]phenyl]-4-pyrimidinecarboxamide](/img/structure/B14083213.png)
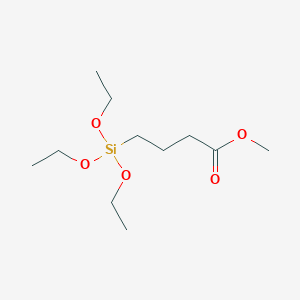
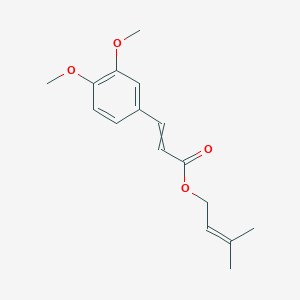
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14083247.png)
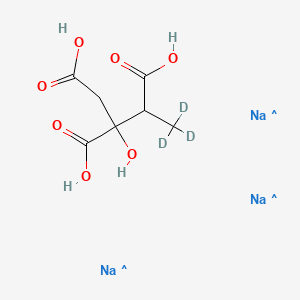
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083263.png)
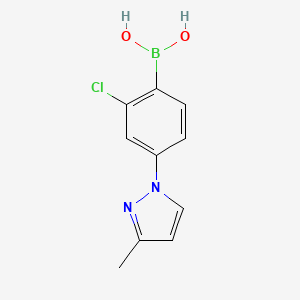
![[(2S,4R)-4-benzyl-5-oxooxolan-2-yl]methyl methanesulfonate](/img/structure/B14083273.png)
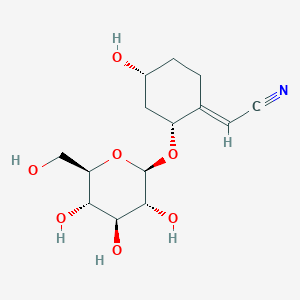
![7-(2-furyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B14083279.png)
